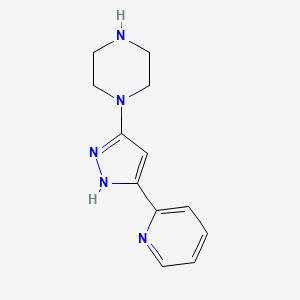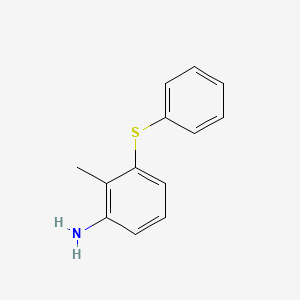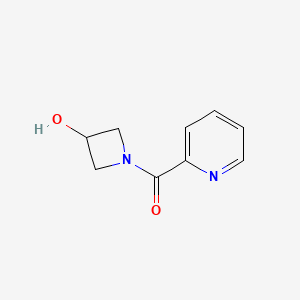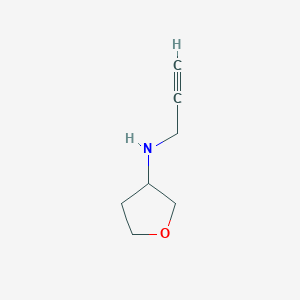
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Vue d'ensemble
Description
“3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a chemical compound with the molecular weight of 303.45 . It contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is complex, with a tetrahydroquinoline ring attached to a thiophene ring via a carboxamide linkage . The InChI code for this compound is provided in the resources .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
The thiophene moiety in the compound has been associated with a range of therapeutic properties, including anticancer activity. Thiophene derivatives have been studied for their potential to inhibit kinase enzymes, which are critical in the signaling pathways of cancer cells . The unique structure of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide may offer a novel approach to targeting these pathways.
Neuropharmacology: Anti-inflammatory and Analgesic Effects
Thiophene compounds have shown anti-inflammatory and analgesic effects, which are valuable in neuropharmacology for treating conditions like neuropathic pain . The compound’s ability to modulate serotonin receptors could lead to new treatments for Alzheimer’s disease and other neurodegenerative disorders.
Antimicrobial Activity
Research has indicated that thiophene derivatives can be effective against a variety of microbial strains. The structural complexity of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide could be leveraged to develop new antimicrobial agents with broad-spectrum activity .
Material Science: Organic Semiconductors
The thiophene ring is a key component in the development of organic semiconductors. Its incorporation into compounds like 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide could lead to advancements in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-arrhythmic and Anti-anxiety Applications
Thiophene derivatives have been used to treat cardiac arrhythmias and anxiety. The compound could be explored for its potential effects on ion channels and neurotransmitter systems involved in these conditions .
Antioxidant Properties
The oxidative stress response is a key area of interest in various diseases, including neurodegenerative and cardiovascular diseases. Thiophene derivatives have shown antioxidant properties, suggesting that 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide could be a candidate for further research in this area .
Anti-fungal and Anti-mitotic Effects
Thiophene compounds have demonstrated anti-fungal and anti-mitotic activities, which could be beneficial in treating fungal infections and in the development of anti-cancer therapies .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to interact with estrogen receptors, which could have implications in the treatment of hormone-related cancers and other conditions .
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-19-14(10)15(18)17-12-4-5-13-11(9-12)3-2-7-16-13/h4-6,8-9,16H,2-3,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHSIFMHAXKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)





![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)





